molecular formula C11H15F3N2O4S2 B6277933 1-(thiophene-2-sulfonyl)piperidin-4-amine, trifluoroacetic acid CAS No. 2763750-15-6

1-(thiophene-2-sulfonyl)piperidin-4-amine, trifluoroacetic acid

Cat. No. B6277933
CAS RN: 2763750-15-6
M. Wt: 360.4
InChI Key:
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Description

1-(Thiophene-2-sulfonyl)piperidin-4-amine, trifluoroacetic acid, also known as TSPA-TFA, is a small molecule compound composed of a nitrogenous base, thiophene-2-sulfonyl, and an acid, trifluoroacetic acid (TFA). It is a highly useful compound in the field of organic synthesis, specifically in the synthesis of organic compounds containing nitrogen and sulfur. In addition, TSPA-TFA has been used in a variety of scientific research applications, including biochemical and physiological studies of biological systems.

Scientific Research Applications

1-(thiophene-2-sulfonyl)piperidin-4-amine, trifluoroacetic acid has been used in a variety of scientific research applications, including biochemical and physiological studies of biological systems. It is a useful tool for studying the structure and function of proteins, enzymes, and other macromolecules. In addition, it has been used to investigate the interactions between proteins, enzymes, and other macromolecules. It has also been used to study the metabolism of drugs, as well as the effects of drugs on biological systems.

Mechanism of Action

1-(thiophene-2-sulfonyl)piperidin-4-amine, trifluoroacetic acid acts as an acid-base catalyst in biochemical and physiological studies. It is a weak acid, with a pKa of 7.1. This allows it to act as a proton donor or acceptor in reactions, thus facilitating the formation of various intermediates and products. In addition, its trifluoroacetyl group can interact with the amine group of proteins, enzymes, and other macromolecules, thus allowing for the study of their structure and function.
Biochemical and Physiological Effects
1-(thiophene-2-sulfonyl)piperidin-4-amine, trifluoroacetic acid has been used to study the biochemical and physiological effects of drugs on biological systems. It has been used to investigate the metabolism of drugs, as well as the effects of drugs on various biochemical pathways. It has also been used to study the interactions between proteins, enzymes, and other macromolecules, as well as the effects of drugs on these interactions.

Advantages and Limitations for Lab Experiments

1-(thiophene-2-sulfonyl)piperidin-4-amine, trifluoroacetic acid has several advantages for laboratory experiments. It is a small molecule, which makes it easy to work with and store. In addition, it is a weak acid, which allows it to act as a proton donor or acceptor in reactions, thus facilitating the formation of various intermediates and products. It is also relatively inexpensive, making it accessible to a wide range of laboratories. However, it does have some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, its trifluoroacetyl group can interact with the amine group of proteins, enzymes, and other macromolecules, which can lead to unexpected results.

Future Directions

Include the development of new synthesis methods, as well as the study of the interactions between proteins, enzymes, and other macromolecules. In addition, further research on the biochemical and physiological effects of drugs on biological systems is needed. Finally, the development of new technologies to improve the solubility of 1-(thiophene-2-sulfonyl)piperidin-4-amine, trifluoroacetic acid in aqueous solutions is also an area of ongoing research.

Synthesis Methods

1-(thiophene-2-sulfonyl)piperidin-4-amine, trifluoroacetic acid can be synthesized via the reaction of thiophene-2-sulfonyl chloride and trifluoroacetic anhydride in the presence of an amine base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5°C. The reaction is usually completed within 30 minutes and yields a white solid product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(thiophene-2-sulfonyl)piperidin-4-amine, trifluoroacetic acid involves the reaction of thiophene-2-sulfonyl chloride with piperidine followed by reduction of the resulting sulfonylpiperidine with sodium borohydride. The resulting amine is then reacted with trifluoroacetic acid to yield the final product.", "Starting Materials": ["Thiophene-2-sulfonyl chloride", "Piperidine", "Sodium borohydride", "Trifluoroacetic acid"], "Reaction": ["Step 1: Thiophene-2-sulfonyl chloride is reacted with piperidine in the presence of a base such as triethylamine to yield 1-(thiophene-2-sulfonyl)piperidine.", "Step 2: The resulting sulfonylpiperidine is then reduced with sodium borohydride in the presence of a solvent such as ethanol to yield 1-(thiophene-2-sulfonyl)piperidin-4-amine.", "Step 3: The final step involves the reaction of 1-(thiophene-2-sulfonyl)piperidin-4-amine with trifluoroacetic acid in the presence of a solvent such as dichloromethane to yield 1-(thiophene-2-sulfonyl)piperidin-4-amine, trifluoroacetic acid."] }

CAS RN

2763750-15-6

Product Name

1-(thiophene-2-sulfonyl)piperidin-4-amine, trifluoroacetic acid

Molecular Formula

C11H15F3N2O4S2

Molecular Weight

360.4

Purity

95

Origin of Product

United States

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